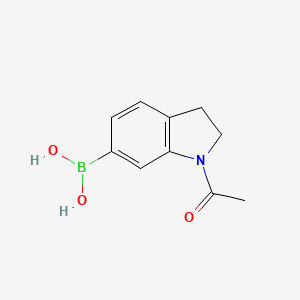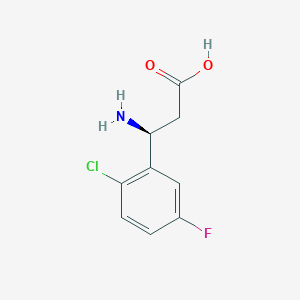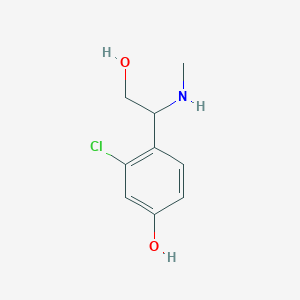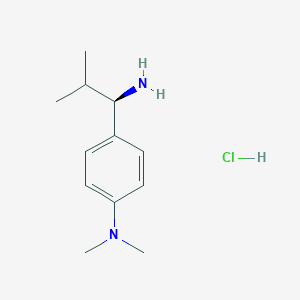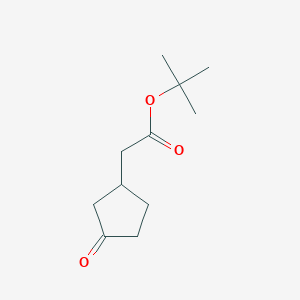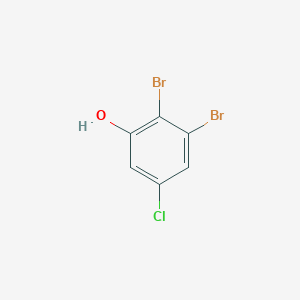
2,3-Dibromo-5-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-5-chlorophenol is an organic compound with the molecular formula C6H3Br2ClO It is a halogenated phenol, characterized by the presence of two bromine atoms and one chlorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5-chlorophenol typically involves the halogenation of phenol derivatives. One common method is the bromination of 5-chlorophenol using bromine in the presence of a catalyst. The reaction conditions often include:
Temperature: Room temperature or slightly elevated temperatures.
Catalysts: Iron(III) bromide or other Lewis acids to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-chlorophenol undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different phenol derivatives.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in less halogenated phenols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 2,3-dihydroxy-5-chlorophenol.
Oxidation: Formation of 2,3-dibromo-5-chloroquinone.
Reduction: Formation of 5-chlorophenol or 2,3-dibromophenol.
Scientific Research Applications
2,3-Dibromo-5-chlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties due to the presence of halogen atoms.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5-chlorophenol involves its interaction with biological molecules. The halogen atoms can form strong bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-6-chlorophenol: Another halogenated phenol with similar properties but different substitution pattern.
2,3,4-Tribromophenol: Contains three bromine atoms and no chlorine, offering different reactivity and applications.
2,3-Dichloro-5-bromophenol: Contains two chlorine atoms and one bromine atom, providing a different set of chemical properties.
Uniqueness
2,3-Dibromo-5-chlorophenol is unique due to its specific arrangement of halogen atoms, which influences its reactivity and potential applications. The presence of both bromine and chlorine atoms provides a balance of reactivity and stability, making it a valuable compound for various chemical and industrial processes.
Properties
Molecular Formula |
C6H3Br2ClO |
|---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
2,3-dibromo-5-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
InChI Key |
OVHCWBAOGBOKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)Br)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


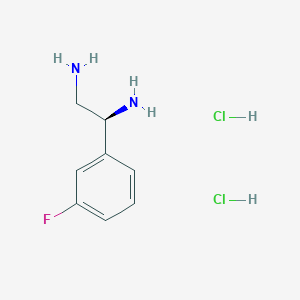
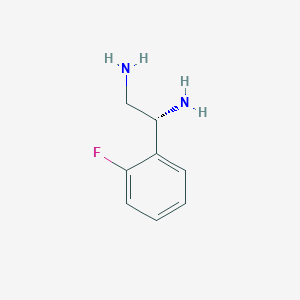
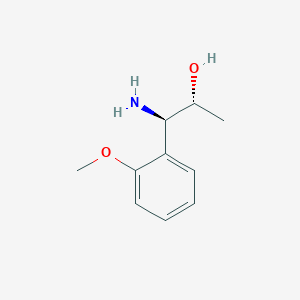

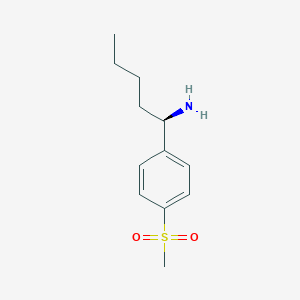
![1,6-dimethyl-3-(thiophen-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034410.png)
![exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine](/img/structure/B13034413.png)
![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride](/img/structure/B13034415.png)
